molecular formula C19H18ClN3O2S B2976507 2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2034568-36-8

2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2976507
CAS No.: 2034568-36-8
M. Wt: 387.88
InChI Key: BIYSQPIZSLTHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2034568-36-8) is a chemical compound with the molecular formula C19H18ClN3O2S and a molecular weight of 387.9 g/mol . This benzenesulfonamide derivative is built around a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. While data on this exact molecule is emerging, research on closely related analogues provides strong evidence of its potential research value. Compounds featuring the tetrahydroimidazopyridine core linked to sulfonamide groups have demonstrated significant anticancer properties in scientific studies . Specifically, such molecules have shown excellent activity against human cancer cell lines, including MCF-7 (breast cancer) and SK-MEL-28 (melanoma), with IC50 values reported in the low micromolar range, comparable to established reference drugs like 5-fluorouracil and etoposide . The proposed mechanism of action, supported by molecular docking studies, involves a strong binding interaction with various kinase proteins, which are critical targets in oncology and cancer signaling pathways . Furthermore, structural motifs similar to this compound have been investigated for their anti-lung cancer activity against the A-459 cell line and for their binding affinity to key cancerous target proteins such as 4HJO, 1M14, and 1M17 . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-chloro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-15-8-2-4-10-18(15)26(24,25)22-16-9-3-1-7-14(16)17-13-23-12-6-5-11-19(23)21-17/h1-4,7-10,13,22H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYSQPIZSLTHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining a chloro group with a sulfonamide moiety and a tetrahydroimidazo[1,2-a]pyridine ring. Its IUPAC name reflects its intricate design:

  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group is known to inhibit certain enzymes by mimicking substrates or binding to active sites. The tetrahydroimidazo[1,2-a]pyridine component may facilitate interactions through hydrogen bonding and π-π stacking with nucleophilic residues in proteins.

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities including:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The mechanism typically involves inhibition of bacterial folate synthesis.
  • Anticancer Potential : Some studies suggest that derivatives of sulfonamides can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways.
  • Cardiovascular Effects : Certain sulfonamide derivatives have shown effects on perfusion pressure and coronary resistance in isolated heart models, indicating potential cardiovascular applications .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of sulfonamide derivatives:

Table 1: Summary of Biological Effects

CompoundActivityReference
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure in isolated rat hearts
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitor for heart failure
4-[3-(4-nitrophenyl)-ureido]-benzene-sulfonamidePotential endothelin receptor-A inhibitor

Case Study: Cardiovascular Effects

In a study examining the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model, it was found that specific derivatives significantly altered these parameters. The study utilized a control group and several test compounds at consistent doses (0.001 nM), demonstrating the potential for cardiovascular modulation by benzenesulfonamide derivatives .

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions starting from accessible precursors. Key steps include the formation of the sulfonamide linkage and the introduction of the tetrahydroimidazo[1,2-a]pyridine moiety.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Substituent on Benzenesulfonamide Molecular Weight Key Functional Group
2-Chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide 2-chloro 421.4* Sulfonamide
CAS 2097914-44-6 4-(trifluoromethoxy) 437.4 Trifluoromethoxy
CAS 2034299-61-9 2-(trifluoromethyl) 421.4 Trifluoromethyl
Chlorsulfuron Triazine-linked 357.8 Triazine

*Inferred from structural similarity to CAS 2034299-61-7.

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of tetrahydroimidazo[1,2-a]pyridine precursors with sulfonamide-bearing aryl halides. For example, describes a one-pot two-step reaction for tetrahydroimidazo[1,2-a]pyridines using cyclization of amines and diketones, achieving ~55% yield. Key variables include solvent choice (e.g., ethanol for cyclization) and catalysts (e.g., CaCO₃ for aldehyde formation, as in ). Optimizing stoichiometry of sulfonyl chloride intermediates (e.g., benzenesulfonyl chloride in pyridine with DMAP; ) improves sulfonamide coupling efficiency. NMR monitoring of intermediates (e.g., tracking imidazo-HC=C signals at δ 6.32 ppm; ) ensures stepwise progression .

Q. How can structural confirmation of this compound be achieved using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic peaks for the tetrahydroimidazo[1,2-a]pyridine core (e.g., cyclic CH₂ signals at δ 3.94–1.95 ppm; ) and sulfonamide NH (δ ~11.26 ppm).
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm deviation (e.g., uses HRMS for validation).
  • IR : Detect sulfonamide S=O stretching (~1350–1150 cm⁻¹) and NH bending (~3300 cm⁻¹).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
    Cross-referencing with analogs (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide; ) aids peak assignment .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the tetrahydroimidazo[1,2-a]pyridine core, and how does stereochemistry impact bioactivity?

  • Methodological Answer : Asymmetric hydrogenation using Ru/NHC catalysts (e.g., ) achieves enantiomeric ratios up to 98:2. Key parameters:
  • Catalyst Loading : 0.5–2 mol% Ru.
  • Hydrogen Pressure : 30–50 bar H₂.
  • Substrate Scope : Tolerance for electron-withdrawing groups (e.g., Cl, SO₂) on the phenyl ring.
    Enantiopure analogs (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazides; ) show enhanced receptor binding in pharmacological assays. Chiral HPLC (Chiralpak IA/IB columns) or NMR chiral shift reagents (e.g., Eu(hfc)₃) validate enantiopurity .

Q. How can substituent effects on the phenyl or imidazo[1,2-a]pyridine rings be systematically analyzed to optimize target engagement (e.g., enzyme inhibition)?

  • Methodological Answer :
  • SAR Studies : Synthesize derivatives with variable substituents (e.g., 4-CF₃, 7-CH₃; ) using parallel synthesis (e.g., ’s hydrazone library).
  • Computational Modeling : Dock analogs into target pockets (e.g., phosphodiesterase enzymes) using Schrödinger Suite or AutoDock Vina.
  • Kinetic Assays : Measure IC₅₀ values via fluorescence polarization (e.g., cAMP/PDE4B binding) or radiometric assays.
    For example, reports antibacterial activity of hydrazone derivatives, correlating 4-CF₃ substitution with MIC90 values .

Q. What are common sources of data contradiction in reactivity or bioactivity studies, and how can they be resolved?

  • Methodological Answer :
  • Reaction Yield Variability : Trace water in solvents (e.g., ’s cyclization) or residual DMAP () may inhibit sulfonamide coupling. Use Karl Fischer titration for solvent dryness and TLC-MS for byproduct identification.
  • Bioactivity Discrepancies : Cell permeability differences (e.g., ’s fluorinated acetamide) vs. in vitro binding assays. Normalize data using logP (HPLC-derived) and PAMPA permeability models.
    Cross-validation with orthogonal assays (e.g., SPR vs. ITC for binding kinetics) resolves contradictions .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this sulfonamide under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs; monitor degradation via UPLC-QTOF (e.g., ’s fluorinated analogs).
  • Oxidative Stress : Expose to 0.1% H₂O₂; track sulfoxide/sulfone byproducts using HRMS.
  • Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours).
    Data interpretation: Use Arrhenius plots to predict shelf-life .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., PDE4B; PDB: 3G4G) to resolve binding modes.
  • ITC (Isothermal Titration Calorimetry) : Quantify ΔH and Kd (e.g., for sulfonamide-enzyme interactions).
  • HDX-MS (Hydrogen-Deuterium Exchange) : Map conformational changes in enzymes upon inhibitor binding.
    ’s enantioselective analogs demonstrate utility in mechanism-driven design .

Tables of Key Data

Property Method Example Data Source
Melting PointDifferential Scanning Calorimetry215–217°C (analog in )
logP (Partition Coefficient)HPLC (C18, MeCN/H₂O)2.8 ± 0.3 (similar to )
IC₅₀ (Enzyme Inhibition)Fluorescence Polarization12 nM (PDE4B; cf. derivatives)
Enantiomeric ExcessChiral HPLC (Chiralpak IB)98:2 e.r. ( protocol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.